(4-Methanesulfonyl-3-methoxyphenyl)boronic acid
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Overview
Description
(4-Methanesulfonyl-3-methoxyphenyl)boronic acid is an organoboron compound with the molecular formula C8H11BO5S and a molecular weight of 230.05 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with methanesulfonyl and methoxy groups. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Scientific Research Applications
(4-Methanesulfonyl-3-methoxyphenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and potential drug candidates.
Industry: Applied in the production of advanced materials, such as polymers and electronic components.
Safety and Hazards
“(4-Methanesulfonyl-3-methoxyphenyl)boronic acid” may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled with care, avoiding contact with skin and eyes, and avoiding inhalation of dust, fume, gas, mist, or vapors . It should be stored in a well-ventilated place, with the container kept tightly closed .
Future Directions
“(4-Methanesulfonyl-3-methoxyphenyl)boronic acid” may be used in sequential Suzuki cross-coupling reactions and copper-catalyzed oxidative trifluoromethylthiolation of aryl boronic acids . It may also be used in directed metalation and regioselective functionalization of 3-bromofuran and related heterocycles .
Mechanism of Action
Mode of Action
(4-Methanesulfonyl-3-methoxyphenyl)boronic acid, like other boronic acids, is likely to interact with its targets through the boron atom, which can form reversible covalent bonds with biological molecules . This allows the compound to modulate the activity of its targets, potentially leading to changes in cellular processes.
Biochemical Pathways
Boronic acids are often used in suzuki-miyaura cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound could potentially influence pathways involving carbon-carbon bond formation.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . These factors could include the pH of the environment, the presence of other molecules, and the specific conditions of the biological system in which the compound is acting.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methanesulfonyl-3-methoxyphenyl)boronic acid typically involves the reaction of 4-methanesulfonyl-3-methoxyphenyl bromide with a boronic acid derivative under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, in a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
(4-Methanesulfonyl-3-methoxyphenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), aryl or vinyl halides.
Major Products
The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Comparison with Similar Compounds
Similar Compounds
- (4-Fluoro-3-methoxyphenyl)boronic acid
- 3-Methoxypyridine-4-boronic acid
- 4-Methylpyridine-3-boronic acid
- 2-Chloro-5-methoxyphenyl boronic acid
Uniqueness
(4-Methanesulfonyl-3-methoxyphenyl)boronic acid is unique due to the presence of both methanesulfonyl and methoxy groups on the phenyl ring, which can influence its reactivity and selectivity in cross-coupling reactions. This makes it a valuable reagent for the synthesis of complex organic molecules .
Properties
IUPAC Name |
(3-methoxy-4-methylsulfonylphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO5S/c1-14-7-5-6(9(10)11)3-4-8(7)15(2,12)13/h3-5,10-11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRUUTBYHOBCTHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)S(=O)(=O)C)OC)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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